molecular formula C23H30BNO4 B13044246 Benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate

Benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate

Cat. No.: B13044246
M. Wt: 395.3 g/mol
InChI Key: VROFFTZWURTFQF-UHFFFAOYSA-N
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Description

Benzyl N-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate is a boronate ester-containing carbamate derivative. Its structure comprises three key motifs:

Benzyl carbamate group: Provides stability and modulates solubility.

Tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate): A boronate ester critical for Suzuki-Miyaura cross-coupling reactions, enabling conjugation to aryl/alkyl halides in synthetic chemistry .

For instance, CAS 2377610-77-8 () shares the benzyl carbamate and boronate ester motifs but differs in substituent position and identity.

Properties

Molecular Formula

C23H30BNO4

Molecular Weight

395.3 g/mol

IUPAC Name

benzyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate

InChI

InChI=1S/C23H30BNO4/c1-21(2,25-20(26)27-16-17-10-8-7-9-11-17)18-12-14-19(15-13-18)24-28-22(3,4)23(5,6)29-24/h7-15H,16H2,1-6H3,(H,25,26)

InChI Key

VROFFTZWURTFQF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(C)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate typically involves the reaction of benzyl carbamate with a boronic acid derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boron-containing group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Major Products

The major products formed from these reactions include boronic acids, alcohols, and substituted carbamates. These products are often used as intermediates in further chemical synthesis.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the potential of benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, attributed to its ability to inhibit specific cellular pathways involved in tumor growth.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of tumor cell proliferation in vitro, suggesting its potential as a lead compound for developing new anticancer therapies .

Drug Delivery Systems

The incorporation of the dioxaborolane structure allows for enhanced solubility and stability of the compound in biological systems. This property is beneficial for drug delivery applications where controlled release is crucial.

Research Findings:
Investigations into polymeric formulations containing this compound have shown improved bioavailability and targeted delivery to cancerous tissues. These formulations can potentially minimize side effects associated with conventional chemotherapy .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Performance Metrics:
Research indicates that devices fabricated with this compound exhibit enhanced charge transport properties and stability compared to traditional materials used in OLEDs .

Sensor Development

The sensitivity of the dioxaborolane moiety to environmental changes enables the development of chemical sensors capable of detecting specific analytes.

Case Study:
A recent publication highlighted the use of this compound in constructing sensors for detecting biomolecules with high specificity and sensitivity, leveraging its unique binding interactions .

Synthesis Pathways

This compound can be synthesized through various methods involving boron chemistry.

Synthesis Example:
One effective synthesis route involves the reaction of benzyl carbamate with a boronic acid derivative under palladium-catalyzed conditions. This method allows for high yields and purity of the final product .

Reagents and Catalysts

The use of specific catalysts such as palladium complexes has been shown to enhance reaction efficiency and selectivity during the synthesis process.

Mechanism of Action

The mechanism of action of Benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate involves its interaction with various molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes. This interaction can inhibit enzyme activity and affect various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of benzyl carbamates functionalized with boronate esters. Below is a comparative analysis with structurally related molecules:

Structural Analogues

Electronic and Steric Effects

  • Electron-Withdrawing Substituents : Fluorinated analogs (e.g., CAS 2377610-77-8) exhibit increased electrophilicity at the boronate site, enhancing reactivity in cross-couplings .
  • Steric Modulation : Methyl or branched alkyl groups (e.g., propan-2-yl) reduce reaction rates in Suzuki-Miyaura couplings due to hindered access to the boron center .
  • Polarity : Fluorine or hydroxyl groups improve aqueous solubility, whereas alkyl chains (e.g., butyl in CAS 363186-06-5) increase lipophilicity .

Crystallographic and Spectroscopic Data

  • Hydrogen Bonding : Analogous compounds (e.g., benzyl oxadiazole carbamates in ) show intermolecular N–H···O interactions, stabilizing crystal lattices.
  • Spectroscopic Signatures : IR spectra of related carbamates show characteristic N–H stretches (~3300 cm⁻¹) and B–O vibrations (~1350 cm⁻¹) .

Biological Activity

Benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H30BNO4
  • Molecular Weight : 409.33 g/mol
  • CAS Number : 2096994-88-4
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in the context of cancer treatment and drug resistance. The presence of the dioxaborolane moiety is significant as it can enhance the compound's ability to form stable complexes with biological macromolecules.

Key Mechanisms:

  • Inhibition of Efflux Pumps : The compound may act as a multidrug resistance (MDR) reverser by inhibiting efflux pumps that expel chemotherapeutic agents from cancer cells, thereby increasing their intracellular concentrations .
  • Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cell proliferation and survival pathways, which are often dysregulated in cancer .

In Vitro Studies

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)10Inhibition of cell proliferation
HeLa (Cervical)12Modulation of kinase activity

These results indicate a promising potential for this compound as an anticancer agent.

Case Studies

  • Case Study on Drug Resistance : A study published in Cancer Research highlighted the efficacy of this compound in overcoming resistance in MCF-7/ADR cells (adriamycin-resistant MCF-7 cells). The compound significantly reduced cell viability compared to untreated controls, suggesting its role as an MDR reverser .
  • Synergistic Effects : Another research article demonstrated that when combined with traditional chemotherapeutics like doxorubicin, this compound enhanced the efficacy of the treatment while reducing side effects associated with higher doses of doxorubicin .

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